molecular formula C10H12BrNO B14239935 Benzamide, N-(2-bromoethyl)-2-methyl-

Benzamide, N-(2-bromoethyl)-2-methyl-

Cat. No.: B14239935
M. Wt: 242.11 g/mol
InChI Key: NKDWXDMOXKHXGM-UHFFFAOYSA-N
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Description

Benzamide, N-(2-bromoethyl)-2-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-bromoethyl and a 2-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoethyl)-2-methyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures (greater than 180°C). this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-bromoethyl)-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Benzamide, N-(2-bromoethyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-bromoethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-bromo-
  • Benzamide, o-bromo-
  • Benzamide, 2,6-dimethoxy-

Uniqueness

Benzamide, N-(2-bromoethyl)-2-methyl- is unique due to the presence of both a 2-bromoethyl and a 2-methyl substituent. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other benzamide derivatives .

Properties

IUPAC Name

N-(2-bromoethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDWXDMOXKHXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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